Product packaging for epsilon-Rhodomycin T(Cat. No.:)

epsilon-Rhodomycin T

Cat. No.: B1253556
M. Wt: 585.6 g/mol
InChI Key: CVACSAHKWDLUII-DTNVTZSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epsilon-Rhodomycin T is a central intermediate in the biosynthetic pathway of clinically significant anthracycline antibiotics, such as daunorubicin and doxorubicin . This compound is characterized by an anthracyclinone aglycone core glycosylated with an amino sugar. Research has demonstrated that exogenous ε-rhodomycinone can be efficiently converted into daunorubicin glycosides by engineered Streptomyces strains, highlighting its direct role as a biosynthetic precursor . Its primary research value lies in metabolic engineering and combinatorial biosynthesis. Scientists are leveraging intermediates like this compound to produce novel anthracycline derivatives with improved therapeutic profiles, such as reduced cardiotoxicity . For instance, engineering the doxorubicin pathway in Streptomyces peucetius to incorporate a dimethylated amino sugar (L-rhodosamine) is a key strategy for generating promising compounds like N,N-dimethyldaunorubicin . The glycosyltransferase enzymes DnmS and DnmQ are crucial for the glycosylation step that produces rhodomycin derivatives from ε-rhodomycinone . This compound serves as a critical substrate for studying these tailoring enzymes and for developing bioconversion processes to create diverse anthracycline libraries for drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H35NO11 B1253556 epsilon-Rhodomycin T

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H35NO11

Molecular Weight

585.6 g/mol

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C30H35NO11/c1-6-30(39)11-16(42-17-10-14(31(3)4)24(33)12(2)41-17)19-20(23(30)29(38)40-5)28(37)21-22(27(19)36)26(35)18-13(25(21)34)8-7-9-15(18)32/h7-9,12,14,16-17,23-24,32-33,36-37,39H,6,10-11H2,1-5H3/t12-,14-,16-,17-,23-,24+,30+/m0/s1

InChI Key

CVACSAHKWDLUII-DTNVTZSYSA-N

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C([C@H]1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N(C)C)O

Synonyms

epelmycin D

Origin of Product

United States

Biosynthetic Pathway of Epsilon Rhodomycin T

Precursor Molecule Generation

The initial phase of epsilon-Rhodomycin T biosynthesis focuses on the creation of its fundamental building blocks.

Origin of Aglycone Precursors (e.g., Aklanonic Acid, Epsilon-Rhodomycinone)

The aglycone core of this compound, like other anthracyclines, originates from the assembly of smaller carbon units. Key intermediates in this process include aklanonic acid and epsilon-rhodomycinone (B1195070). Epsilon-rhodomycinone is a crucial intermediate in the biosynthesis of daunorubicin (B1662515) and other anthracyclines. mdpi.combioaustralis.com Carbons for the biosynthesis of epsilon-rhodomycinone from glucose are primarily derived from the Embden-Meyerhof-Parnas pathway, with a minor contribution from the pentose (B10789219) phosphate (B84403) pathway. nih.govebi.ac.ukcdnsciencepub.comcdnsciencepub.com

Type II Polyketide Synthase (PKS) System Involvement

The formation of the aglycone backbone is catalyzed by a Type II Polyketide Synthase (PKS) system. mdpi.comwikipedia.orgmdpi.com Type II PKSs are multienzyme complexes composed of several discrete proteins that work iteratively to assemble the polyketide chain. mdpi.comftb.com.hrresearchgate.net These systems are responsible for the biosynthesis of a variety of aromatic polyketides, including anthracyclines. mdpi.commdpi.comresearchgate.netbiorxiv.org The minimal Type II PKS cassette typically includes a ketosynthase (KS), a chain-length factor (CLF), and an acyl carrier protein (ACP). mdpi.com

Role of Starter and Extender Units (e.g., Propionyl-CoA, Malonyl-CoA)

The assembly of the polyketide chain is initiated by a starter unit and elongated by multiple extender units. In the biosynthesis of anthracyclines like daunorubicin and doxorubicin (B1662922), which share a common aglycone precursor with this compound, the process starts with a propionyl-CoA starter unit. mdpi.comwikipedia.orgresearchgate.netasm.orgnih.gov This starter unit undergoes serial condensations with nine malonyl-CoA extender units. mdpi.comwikipedia.orgresearchgate.netasm.orgnih.gov Malonyl-CoA is a common extender unit used by all types of PKSs and is readily available as a primary metabolite, often formed by the carboxylation of acetyl-CoA. nih.gov The condensation reactions are typically driven by the decarboxylation of the extender unit. ftb.com.hr

Enzymatic Steps in Aglycone Formation (e.g., Cyclization, Aromatization, Reduction)

Following the iterative condensation of starter and extender units by the Type II PKS system, a linear poly-β-keto chain is formed. This intermediate then undergoes a series of enzymatic modifications to yield the mature tetracyclic aglycone. These steps include cyclization, aromatization, and reduction reactions, catalyzed by specific enzymes encoded within the anthracycline biosynthetic gene cluster. mdpi.comwikipedia.orgf1000research.com

A key intermediate, aklanonic acid, is formed through cyclization and aromatization of the nascent polyketide chain. asm.orgmicrobiologyresearch.orgacs.orgtargetmol.com Aklanonic acid is considered the earliest stable intermediate in the biosynthesis of anthracycline antibiotics. microbiologyresearch.orgtargetmol.com Aklanonic acid is then converted to epsilon-rhodomycinone through a sequence of enzymatic reactions. asm.orgmicrobiologyresearch.org This conversion involves methylation of aklanonic acid to aklanonic acid methyl ester, followed by cyclization to form aklaviketone. microbiologyresearch.org Aklaviketone is subsequently reduced to aklavinone (B1666741) by an NADPH-linked reductase. microbiologyresearch.org Finally, aklavinone is hydroxylated at the C-11 position to form epsilon-rhodomycinone, a reaction catalyzed by aklavinone-11-hydroxylase (e.g., RdmE in Streptomyces purpurascens), which requires NADPH and oxygen. microbiologyresearch.orgoup.comnih.gov Enzymes like aklanonic acid methyl ester cyclase are crucial for facilitating the cyclization step of aklanonic acid methyl ester. ontosight.ai

Biosynthesis of Deoxysugar Moiety Precursors (e.g., Thymidine (B127349) Diphospho-L-Daunosamine, L-Rhodosamine)

This compound, like other glycosylated anthracyclines, contains deoxysugar moieties attached to the aglycone. Common deoxysugars found in anthracyclines include L-daunosamine and L-rhodosamine. The biosynthesis of these deoxysugars occurs via separate pathways that converge with the aglycone biosynthesis through glycosylation. mdpi.comwikipedia.orgresearchgate.net

L-Daunosamine is a unique amino sugar found in anthracycline antibiotics like daunorubicin and doxorubicin. Its biosynthesis involves a sophisticated enzymatic pathway encoded by a dedicated gene cluster, notably in Streptomyces peucetius. L-Rhodosamine is another commonly occurring carbohydrate in anthracyclines such as aclacinomycins and rhodomycins. acs.orgnih.gov The enzymatic synthesis of TDP-L-rhodosamine has been reported, and it is the natural substrate for certain glycosyltransferases involved in anthracycline biosynthesis. acs.orgnih.gov

Sugar Nucleotide Biosynthesis Pathways

The deoxysugars are typically activated as nucleotide diphosphate (B83284) derivatives before being attached to the aglycone. For L-daunosamine, the activated form is thymidine diphospho-L-daunosamine (dTDP-L-Daunosamine). mdpi.comresearchgate.netresearchgate.netnih.gov The biosynthesis of dTDP-L-Daunosamine is initiated from D-glucose-1-phosphate. mdpi.comresearchgate.netnih.gov This pathway involves a series of enzymatic transformations catalyzed by enzymes encoded by genes such as dnmL, dnmM, dnmU, dnmT, dnmJ, and dnmV. nih.gov For instance, dnmL and dnmM catalyze the formation of thymidine diphosphate-4,6-deoxy-D-glucose. nih.gov Subsequent steps involve epimerization, addition of amino groups, and reduction to yield dTDP-L-Daunosamine. mdpi.comnih.gov

Similarly, L-rhodosamine is typically synthesized and activated as thymidine diphospho-L-rhodosamine (TDP-L-rhodosamine). acs.orgnih.govnih.gov The enzymatic synthesis of TDP-L-rhodosamine from alpha-D-glucose-1-TDP using a series of enzymes has been demonstrated. acs.orgresearchgate.net The conversion of TDP-L-daunosamine to TDP-L-rhodosamine can occur via S-adenosyl-L-methionine (SAM)-dependent N-methyltransferases. nih.gov

Enzymatic Steps in Amino Sugar Formation (e.g., Methylation, Epimerization, Reduction)

The amino sugar moiety attached to the aglycone in this compound is typically a modified hexose. While the search results primarily detail the formation of L-daunosamine, a sugar found in related anthracyclines like daunorubicin, the general principles of deoxysugar biosynthesis in anthracycline pathways involve a series of enzymatic transformations starting from a common precursor like glucose-1-phosphate. These steps commonly include dehydration, epimerization, reduction, and amination, often involving nucleotide-activated sugars like TDP-glucose. For instance, in L-daunosamine biosynthesis, enzymes like DnmL, DnmM, DnmT, DnmJ, and DnmV catalyze steps including the formation of TDP-4-keto-6-deoxy-D-glucose, C-2,3 dehydration, C-3 amino group addition, C-3,5 epimerization, and C-4 reduction concordia.ca. Methylation, particularly N-methylation of the amino sugar, is a crucial step in forming sugars like rhodosamine, which is found in some rhodomycins and aclacinomycins frontiersin.orgacs.org. Enzymes like AclP and AknX2 from the aclacinomycin pathway are known N-methyltransferases involved in the dimethylation of TDP-L-daunosamine to TDP-L-rhodosamine frontiersin.orgacs.orgnih.gov.

Glycosylation of the Aglycone Precursor

Glycosylation is a pivotal step in anthracycline biosynthesis, as the attachment of the sugar moiety to the aglycone is often necessary for biological activity researchgate.netoup.com.

Attachment of Deoxysugar to Epsilon-Rhodomycinone

The glycosylation of epsilon-rhodomycinone involves the attachment of an activated deoxysugar, such as TDP-L-daunosamine or related amino sugars, to the C-7 hydroxyl group of the aglycone concordia.caresearchgate.netwikipedia.org. This reaction is catalyzed by glycosyltransferases. The product of the glycosylation of epsilon-rhodomycinone with daunosamine (B1196630) is rhodomycin (B1170733) D concordia.caresearchgate.netwikipedia.orgnih.gov.

Glycosyltransferase Specificity and Activity (e.g., DnrS, AknS, AknT)

Glycosyltransferases (GTFs) are key enzymes in this process, facilitating the transfer of the sugar from a nucleotide-activated donor to the aglycone acceptor concordia.caoup.comnih.gov. DnrS is a well-characterized daunosamine glycosyltransferase involved in the biosynthesis of daunorubicin, which catalyzes the addition of TDP-L-daunosamine to epsilon-rhodomycinone to form rhodomycin D concordia.caresearchgate.netwikipedia.orgnih.gov. Homologs of DnrS, such as RhoG from Streptomyces violaceus, have been identified as responsible for the glycosylation of epsilon-rhodomycinone in beta-rhodomycin biosynthesis oup.com. The disruption of the rhoG gene in S. violaceus resulted in the loss of beta-rhodomycin production and the accumulation of epsilon-rhodomycinone, confirming its role in glycosylation oup.com.

Other glycosyltransferases, like AknS and its auxiliary protein AknT from the aclacinomycin pathway, are known to catalyze the glycosylation of aklavinone with rhodosamine to yield aclacinomycin T frontiersin.org. AknS/AknT have also been shown to transfer TDP-L-daunosamine to exogenous epsilon-rhodomycinone researchgate.net. These examples highlight the specificity, yet sometimes overlapping activity, of GTFs in anthracycline biosynthesis, often requiring auxiliary proteins like AknT or DnmQ for optimal function asm.orgacs.orgnih.gov. Research indicates that the activity of RdmC and RdmB, enzymes involved in post-glycosylation modifications, is significantly higher on monoglycosidic substrates like aclacinomycin T compared to di- or triglycosidic forms oup.comoup.com.

Post-Glycosylation Tailoring Reactions in this compound Pathway

Following glycosylation, the initial glycosylated intermediate undergoes further enzymatic modifications to yield the final this compound structure. These tailoring reactions can include hydroxylations, methylations, and other transformations that refine the aglycone and/or the sugar moiety researchgate.netoup.compnas.org.

Enzymatic Modifications of the Glycosylated Intermediate

Enzymes encoded by gene clusters such as the rdm genes in Streptomyces purpurascens are responsible for tailoring modifications of aklavinone and its glycosides oup.comoup.com. These modifications can occur on the aglycone portion after the sugar has been attached oup.comoup.com. For example, RdmC and RdmB are involved in modifications at the C-10 and C-15 positions oup.comoup.com. RdmC acts as a methyl esterase, converting aclacinomycin T to 15-demethoxyaclacinomycin T oup.comoup.com. RdmB, an aclacinomycin-10-hydroxylase, then catalyzes the conversion of 15-demethoxyaclacinomycin T to 10-decarbomethoxyaclacinomycin T and subsequently to rhodomycin B oup.comoup.comuniprot.org.

Methylation Reactions (e.g., by DnrK, RdmB)

Methylation reactions are significant post-glycosylation modifications in anthracycline biosynthesis. DnrK, a 4-O-methyltransferase from the daunorubicin pathway, catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 4-O-position of carminomycin to form daunorubicin uniprot.orgacs.org. DnrK can also methylate rhodomycin D and 13-deoxy-carminomycin at the 4-hydroxyl position uniprot.orgasm.org. While DnrK is primarily known for 4-O-methylation, it has also been reported to possess a moonlighting activity catalyzing 10-decarboxylation frontiersin.orgacs.org.

RdmB, while evolutionarily related to DnrK, functions primarily as an atypical 10-hydroxylase in the rhodomycin pathway, requiring SAM, a thiol reducing agent, and molecular oxygen for activity pnas.orguniprot.orgacs.orgnih.gov. It catalyzes the removal of the carboxylic group at the C-10 position of 15-demethoxy-epsilon-rhodomycin coupled with hydroxylation at the same position to yield beta-rhodomycin uniprot.orgnih.gov. Although primarily a hydroxylase, RdmB can also exhibit in vitro S-adenosyl-L-methionine-dependent O-methyltransferase activity, catalyzing the 4-O-methylation of 10-hydroxy-13-deoxycarminomycin uniprot.org. This highlights the potential for diverse enzymatic activities within this family of enzymes.

Here is a summary of some of the enzymes and their activities discussed:

EnzymeProposed Function(s)Pathway Involved (Example)
DnrSDaunosamine glycosyltransferase; attaches TDP-L-daunosamine to epsilon-rhodomycinoneDaunorubicin
AknSGlycosyltransferase; attaches L-rhodosamine to aklavinoneAclacinomycin
AknTAuxiliary protein for AknS glycosyltransferase activityAclacinomycin
RhoGGlycosyltransferase; responsible for glycosylation of epsilon-rhodomycinoneBeta-Rhodomycin
RdmC15-methylesterase; removes methyl group from C-15Rhodomycin
RdmBAtypical 10-hydroxylase; also shows some 4-O-methyltransferase activity in vitroRhodomycin
DnrK4-O-methyltransferase; also shows 10-decarboxylation moonlighting activityDaunorubicin

Note: This table is a representation of data that could be presented in an interactive format, summarizing key enzymes and their roles in anthracycline biosynthesis based on the provided text.

Detailed research findings, including studies on enzyme kinetics, substrate specificity, and structural analysis (such as the crystal structure of RdmB), provide insights into the mechanisms of these enzymatic transformations oup.comoup.comuniprot.orgacs.orgnih.gov. For example, studies on RdmC and RdmB activity on different aclacinomycin derivatives have shown a preference for monoglycosidic substrates oup.comoup.com. The structural analysis of RdmB has revealed features that distinguish its hydroxylase activity from typical methyltransferases, despite sequence similarity to DnrK pnas.orgnih.gov.

Decarboxylation Events (e.g., by DnrP, RdmC, RdmB)

Decarboxylation reactions play a significant role in modifying the anthracycline scaffold during the biosynthesis of this compound and related compounds. Several enzymes have been implicated in these decarboxylation events.

DnrP, an esterase, is known to convert rhodomycin D, a glycosylated epsilon-rhodomycinone, to 10-carboxy-13-deoxycarminomycin (B1219846) by removing a carbomethoxy group. asm.orgresearchgate.netnih.govresearchgate.net This reaction is a key decarboxylation step in the pathway leading to daunorubicin and doxorubicin, which are closely related to rhodomycins.

RdmC is another enzyme involved in decarboxylation in the rhodomycin biosynthetic pathway. It is a homologue of DnrP and accepts this compound as a substrate, which contains an N,N-dimethylated amino sugar moiety. nih.gov

RdmB, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, exhibits atypical functions, including a 10-decarboxylative hydroxylation activity on anthracyclines. uniprot.orgnih.gov While primarily characterized for its 10-hydroxylase activity coupled with decarboxylation, studies have also investigated its potential methyltransferase activity. nih.gov In vitro studies with 10-carboxy-13-deoxycarminomycin, an analog of 15-demethoxy-epsilon-rhodomycin, have shown RdmB catalyzing the production of 10-hydroxy-13-deoxycarminomycin through a decarboxylative hydroxylation reaction. nih.gov

Hydroxylation Steps (e.g., by DoxA, RdmB)

Hydroxylation reactions introduce hydroxyl groups onto the anthracycline structure, further modifying its biological activity. DoxA, a cytochrome P450 enzyme, is a key hydroxylase in the biosynthesis of daunorubicin and doxorubicin, acting on intermediates derived from glycosylated rhodomycinone precursors. nih.govasm.orgmdpi.comresearchgate.netnih.gov DoxA catalyzes multiple hydroxylation steps. It is involved in the hydroxylation of 13-deoxycarminomycin (B1664541) and 13-deoxydaunorubicin to their respective 13-dihydro forms (13-dihydrocarminomycin and 13-dihydrodaunorubicin). asm.orgnih.govresearchgate.net Furthermore, DoxA is responsible for the C-13 oxidation of these 13-dihydro intermediates to the 13-keto forms (carminomycin and daunorubicin). asm.orgnih.govresearchgate.net DoxA also catalyzes the hydroxylation at the C-14 position of daunorubicin to form doxorubicin. nih.govasm.orgmdpi.com

RdmB, in addition to its decarboxylative activity, also functions as a 10-hydroxylase, catalyzing the removal of the carboxylic group at the C-10 position coupled with hydroxylation at the same position. uniprot.orgnih.gov This decarboxylative hydroxylation by RdmB contributes to the modification of the anthracycline scaffold.

Here is a table summarizing the enzymatic activities discussed:

EnzymeCatalytic ActivitySubstrates (Examples)Products (Examples)
DnrPEsterase (Decarboxylation)Rhodomycin D10-carboxy-13-deoxycarminomycin
RdmCDecarboxylation (Homologue of DnrP)This compoundNot explicitly detailed in sources
RdmB10-Decarboxylative Hydroxylation, 10-Hydroxylase15-demethoxy-epsilon-rhodomycin, 10-carboxy-13-deoxycarminomycinBeta-rhodomycin, 10-hydroxy-13-deoxycarminomycin
DoxAC-13 Hydroxylation, C-13 Oxidation, C-14 Hydroxylation13-deoxycarminomycin, 13-deoxydaunorubicin, 13-dihydrocarminomycin, 13-dihydrodaunorubicin, Daunorubicin13-dihydrocarminomycin, 13-dihydrodaunorubicin, Carminomycin, Daunorubicin, Doxorubicin

Sequential Nature of Tailoring Reactions

The tailoring reactions in this compound biosynthesis, as well as in the related pathways of daunorubicin and doxorubicin, occur in a sequential manner following the initial glycosylation of the aglycone. nih.govasm.orgoup.com After the attachment of the sugar moiety to epsilon-rhodomycinone, enzymes like DnrP act on the glycosylated intermediate (e.g., rhodomycin D) to initiate the tailoring process through decarboxylation. asm.orgresearchgate.netnih.govresearchgate.net The resulting products then serve as substrates for subsequent enzymatic modifications, such as methylation by enzymes like DnrK and hydroxylations catalyzed by DoxA. nih.govasm.orgmdpi.com

Research findings indicate that the order of these reactions can influence the final product. For instance, studies involving blocked mutants and in vitro bioconversions have helped elucidate the possible routes and the order in which decarboxylation, methylation, and hydroxylation steps occur. asm.org The sequential action of enzymes like DauP (DnrP), DauK (DnrK), and DoxA is sufficient and necessary to convert rhodomycin D to doxorubicin, highlighting the ordered nature of these tailoring steps. asm.orgresearchgate.netnih.govresearchgate.net While alternative routes might exist, the enzymatic activities demonstrate a clear progression of modifications from the initial glycosylated precursor. asm.org

Compounds and PubChem CIDs

Enzymatic and Molecular Mechanisms in Epsilon Rhodomycin T Biosynthesis

Functional Characterization of Key Biosynthetic Enzymes

The biosynthesis of epsilon-Rhodomycin T and related anthracyclines relies on the concerted action of several classes of enzymes. These include polyketide synthases for the core structure, glycosyltransferases for sugar attachment, and various tailoring enzymes like methyltransferases, esterases, and hydroxylases.

Polyketide Synthases (KSα, KSβ, ACP)

Anthracyclines, including this compound, are type II aromatic polyketides. Their core aglycone structure, such as epsilon-rhodomycinone (B1195070), is synthesized by a minimal polyketide synthase (PKS) consisting of a ketosynthase (KS) heterodimer (KSα and KSβ), a chain length factor, and an acyl carrier protein (ACP). nih.gov These enzymes work iteratively to condense malonyl-CoA extender units onto a starter unit, typically propionyl-CoA, to form a linear polyketide chain. nih.govasm.org Following chain elongation, the nascent polyketide undergoes a series of cyclization and aromatization reactions, often involving additional enzymes, to form the characteristic tetracyclic ring system of the anthracyclinone aglycone. nih.govasm.orgmdpi.com

Glycosyltransferases (e.g., DnrS, AknS, AknT)

Glycosylation, the attachment of deoxyamino sugars to the aglycone, is a critical step in anthracycline biosynthesis, influencing biological activity and specificity. uniprot.orgasm.org Glycosyltransferases catalyze the transfer of activated sugar molecules, such as TDP-L-daunosamine or TDP-L-rhodosamine, to specific hydroxyl groups on the anthracyclinone aglycone, typically at the C-7 position. nih.govuniprot.org

DnrS is a glycosyltransferase involved in the biosynthesis of daunorubicin (B1662515) and carminomycin, catalyzing the addition of TDP-L-daunosamine to epsilon-rhodomycinone to yield rhodomycin (B1170733) D. nih.govuniprot.org This enzyme requires DnrQ, which appears to act as an activator. uniprot.orgacs.org

AknS and AknT are glycosyltransferases found in the aclarubicin (B47562) biosynthetic pathway, which also produces anthracyclines with N,N-dimethylated amino sugars like L-rhodosamine. AknS is responsible for attaching the first sugar, TDP-L-rhodosamine, to the aglycone, and its activity is significantly enhanced by the auxiliary protein AknT. researchgate.net AknS has shown substrate flexibility, capable of transferring unnatural sugar donors. asm.org

Methyltransferases (e.g., DnrK, RdmB)

Methyltransferases play diverse roles in anthracycline biosynthesis, often modifying hydroxyl groups or other functional groups. DnrK, from the daunorubicin pathway, is a well-characterized 4-O-methyltransferase that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 4-hydroxyl group of carminomycin, forming daunorubicin. pnas.orguniprot.orgnih.gov While primarily a 4-O-methyltransferase, DnrK has also been reported to exhibit a moonlighting 10-decarboxylation activity. frontiersin.orgresearchgate.net

RdmB, found in the rhodomycin pathway, is evolutionarily related to DnrK but functions as an atypical SAM-dependent 10-hydroxylase rather than a methyltransferase. pnas.orgresearchgate.netacs.orguniprot.orgesrf.fr It catalyzes a decarboxylative hydroxylation at the C-10 position of anthracyclines, a key step in the conversion of 15-demethoxy-epsilon-rhodomycin to beta-rhodomycin. uniprot.orgresearchgate.netresearchgate.net RdmB requires SAM, molecular oxygen, and a thiol reducing agent for its hydroxylase activity. pnas.orgresearchgate.netacs.orgesrf.fr

Esterases (e.g., DnrP, RdmC)

Esterases are involved in the modification of ester groups within the anthracycline structure. DnrP is a 15-methylesterase in the daunorubicin pathway that converts rhodomycin D to 13-deoxy-carminomycin by removing a methyl ester group. nih.govasm.orgmdpi.comresearchgate.netresearchgate.net

RdmC is a homologue of DnrP found in the rhodomycin biosynthetic pathway. frontiersin.orgresearchgate.netnih.gov RdmC functions as an aclacinomycin methyl esterase, catalyzing the removal of the methyl group from the C-15 position of aclacinomycin T, producing 15-demethoxyaclacinomycin T. acs.orgresearchgate.netoup.comnih.govoup.com RdmC accepts this compound as a substrate. frontiersin.orgnih.gov

Hydroxylases/Monooxygenases (e.g., DoxA, RdmB)

Hydroxylases and monooxygenases introduce hydroxyl groups into the anthracycline structure, further tailoring the molecule. DoxA is a cytochrome P450 monooxygenase involved in the biosynthesis of daunorubicin and doxorubicin (B1662922). asm.orgmdpi.comresearchgate.netnih.govacs.orgnih.gov It catalyzes multiple hydroxylation and oxidation steps, including the hydroxylation at C-13 and C-14 positions. asm.orgmdpi.comresearchgate.netnih.gov

As mentioned earlier, RdmB is an atypical SAM-dependent enzyme that functions as a 10-hydroxylase in the rhodomycin pathway, catalyzing a decarboxylative hydroxylation at the C-10 position. pnas.orgresearchgate.netacs.orguniprot.orgesrf.frresearchgate.netresearchgate.net

Substrate Specificity and Catalytic Versatility

The enzymes involved in this compound biosynthesis exhibit varying degrees of substrate specificity and catalytic versatility, contributing to the structural diversity of anthracyclines.

Glycosyltransferases like DnrS typically show specificity for the sugar moiety and the aglycone attachment site. uniprot.org However, some glycosyltransferases, such as AknS, have demonstrated flexibility in accepting different sugar donors, which can be exploited in combinatorial biosynthesis to generate novel glycosylated anthracyclines. asm.orgresearchgate.net

Methyltransferases and other tailoring enzymes also display distinct substrate preferences. DnrK, the 4-O-methyltransferase, is specific for the length of the carbohydrate chain at C-7, primarily accepting monoglycosides, but can tolerate modifications in the polyaromatic ring system. pnas.orgresearchgate.net It can even methylate various flavonoids in vitro. pnas.org

RdmB, the 10-hydroxylase, shows broader substrate specificity compared to DnrK, being able to utilize both monoglycosylated and triglycosylated anthracyclines as substrates. pnas.orgresearchgate.net However, RdmB requires a 10-carboxy functional group on the substrate for its activity. researchgate.netacs.org RdmC and RdmB showed highest activity on aclacinomycin T, a one-sugar derivative, with significantly reduced activity on two- and three-sugar aclacinomycins. oup.comnih.govoup.com

The catalytic versatility of these enzymes is evident in the multiple reactions catalyzed by some, such as DoxA's involvement in both hydroxylation and oxidation steps asm.orgmdpi.comresearchgate.netnih.gov, or the moonlighting decarboxylation activity observed for DnrK in addition to its primary methyltransferase function frontiersin.orgresearchgate.net. The divergent evolution of enzymes like DnrK and RdmB from a common methyltransferase ancestor into enzymes with distinct catalytic activities (methylation vs. hydroxylation) highlights the evolutionary pressure for chemical diversity in natural product biosynthesis. pnas.orgacs.orgesrf.fr

Here is a summary of the functions of some key enzymes:

EnzymeClassPrimary FunctionSubstratesNotesSource(s)
KSα, KSβ, ACPPolyketide SynthasePolyketide chain elongationMalonyl-CoA, Propionyl-CoAForm the aglycone backbone (e.g., epsilon-rhodomycinone) nih.govasm.orgmdpi.com
DnrSGlycosyltransferaseGlycosylation at C-7TDP-L-daunosamine + epsilon-rhodomycinoneRequires DnrQ for activation nih.govuniprot.orgacs.org
AknSGlycosyltransferaseGlycosylation at C-7TDP-L-rhodosamine + aglycone (e.g., aklavinone)Works with AknT; shows substrate flexibility asm.orgresearchgate.net
AknTAuxiliary ProteinEnhances AknS activity-Accelerates AknS turnover rate researchgate.net
DnrKMethyltransferase4-O-methylationCarminomycin, Rhodomycin D, 13-deoxy-carminomycin, othersCan accept substrates with bulky C10 substituents; moonlighting 10-decarboxylation activity asm.orgmdpi.compnas.orguniprot.orgnih.govfrontiersin.orgresearchgate.netnih.gov
RdmBHydroxylase/Monooxygenase10-hydroxylation (decarboxylative)15-demethoxy-epsilon-rhodomycin, 15-demethoxyaclacinomycin T, othersAtypical SAM-dependent enzyme; requires 10-carboxy group; broader substrate range than DnrK pnas.orgresearchgate.netacs.orguniprot.orgesrf.frresearchgate.netresearchgate.net
DnrPEsterase15-methylesterase activityRhodomycin DConverts rhodomycin D to 13-deoxy-carminomycin nih.govasm.orgmdpi.comresearchgate.netresearchgate.net
RdmCEsterase15-methylesterase activityAclacinomycin T, this compoundHomologue of DnrP frontiersin.orgacs.orgresearchgate.netresearchgate.netnih.govoup.comnih.govoup.com
DoxAHydroxylase/MonooxygenaseC-13 hydroxylation/oxidation, C-14 hydroxylation13-deoxycarminomycin (B1664541), 13-deoxydaunorubicin, 13-dihydroanthracyclines, daunorubicinCytochrome P450 enzyme; involved in doxorubicin formation asm.orgmdpi.comresearchgate.netnih.govacs.orgnih.gov
EnzymeClassPrimary FunctionSubstratesNotes
KSα, KSβ, ACPPolyketide SynthasePolyketide chain elongationMalonyl-CoA, Propionyl-CoAForm the aglycone backbone (e.g., epsilon-rhodomycinone)
DnrSGlycosyltransferaseGlycosylation at C-7TDP-L-daunosamine + epsilon-rhodomycinoneRequires DnrQ for activation
AknSGlycosyltransferaseGlycosylation at C-7TDP-L-rhodosamine + aglycone (e.g., aklavinone)Works with AknT; shows substrate flexibility
AknTAuxiliary ProteinEnhances AknS activity-Accelerates AknS turnover rate
DnrKMethyltransferase4-O-methylationCarminomycin, Rhodomycin D, 13-deoxy-carminomycin, othersCan accept substrates with bulky C10 substituents; moonlighting 10-decarboxylation activity
RdmBHydroxylase/Monooxygenase10-hydroxylation (decarboxylative)15-demethoxy-epsilon-rhodomycin, 15-demethoxyaclacinomycin T, othersAtypical SAM-dependent enzyme; requires 10-carboxy group; broader substrate range than DnrK
DnrPEsterase15-methylesterase activityRhodomycin DConverts rhodomycin D to 13-deoxy-carminomycin
RdmCEsterase15-methylesterase activityAclacinomycin T, this compoundHomologue of DnrP
DoxAHydroxylase/MonooxygenaseC-13 hydroxylation/oxidation, C-14 hydroxylation13-deoxycarminomycin, 13-deoxydaunorubicin, 13-dihydroanthracyclines, daunorubicinCytochrome P450 enzyme; involved in doxorubicin formation

Site-Directed Mutagenesis Studies for Enzyme Mechanism Elucidation

Site-directed mutagenesis is a technique used to introduce specific changes into a DNA sequence to alter the corresponding protein and study the functional consequences neb.com. This approach has been valuable in elucidating the catalytic mechanisms of enzymes involved in anthracycline biosynthesis, including those relevant to the epsilon-Rhodomycin pathway.

Studies on RdmB, an enzyme found in the rhodomycin biosynthetic pathway and a homologue of the daunorubicin pathway enzyme DnrK, have utilized site-directed mutagenesis to understand its complex activities. RdmB is known to catalyze an unusual 10-decarboxylative hydroxylation reaction drugbank.comresearchgate.net. Recent investigations involving site-directed mutagenesis have revealed a previously unknown 4-O-methylation activity for RdmB researchgate.net. Mutagenesis studies targeting specific residues within the RdmB enzyme, notably at positions R307 and N260, have demonstrated their critical roles in the distinct catalytic functions of the enzyme. The residue at position R307 was found to be vital for the decarboxylative hydroxylation activity, while the residue at N260 was shown to be essential for the 4-O-methylation activity researchgate.net. These findings suggest that RdmB possesses two distinct catalytic centers responsible for these different transformations researchgate.net.

Regulation of this compound Biosynthesis

The biosynthesis of complex secondary metabolites like this compound is tightly regulated at multiple levels within the producing organism, primarily Streptomyces species. This regulation ensures that these compounds are produced at appropriate times and concentrations, often in response to environmental cues or developmental stages.

Transcriptional Regulators

Transcriptional regulation plays a crucial role in controlling the expression of the genes encoding the enzymes involved in this compound biosynthesis. While specific regulators directly controlling only the this compound pathway may vary depending on the Streptomyces strain, insights can be drawn from the well-characterized regulatory mechanisms of the closely related daunorubicin and doxorubicin biosynthetic pathways.

In Streptomyces peucetius, the biosynthesis of daunorubicin is governed by a set of transcriptional regulators, including DnrO, DnrN, and DnrI mdpi.comresearchgate.net. These regulators form a coherent feed-forward loop that controls the expression of numerous enzyme-coding genes involved in the pathway researchgate.net. DnrO, which contains a DNA helix-binding domain, acts as a key initiator, activating the expression of the transcriptional activator DnrN mdpi.comresearchgate.net. Subsequently, DnrN activates DnrI, a master transcriptional factor that upregulates the structural genes responsible for the various enzymatic steps in daunorubicin biosynthesis, as well as genes conferring self-resistance mdpi.comresearchgate.net. The genes encoding DnrO and DnrN are divergently transcribed researchgate.net.

Additionally, a transcriptional repressor, DrrD/DnrW, has been identified in the daunorubicin pathway, contributing to transcriptional control and feedback regulation mdpi.com. Given the high degree of similarity and shared enzymes between the rhodomycin and daunorubicin pathways, it is highly probable that homologous transcriptional regulators exist and function in a similar coordinated manner to control the biosynthesis of this compound in producing strains.

Feedback Mechanisms

Feedback mechanisms are essential for preventing the overproduction of secondary metabolites, which can be toxic to the producing organism. In the context of anthracycline biosynthesis, including the pathways leading to this compound, the end products or intermediates can exert regulatory effects.

For instance, in Streptomyces peucetius, the biosynthesis of daunorubicin is subject to feedback repression mediated by the metabolite itself researchgate.net. When intracellular concentrations of daunorubicin become excessive, the molecule can intercalate into DNA, thereby impeding the binding of the key transcriptional regulators (DnrO, DnrN, and DnrI) required for the expression of biosynthetic genes researchgate.net. This DNA intercalation by the product acts as a negative feedback signal, downregulating the production pathway researchgate.net. To counteract potential self-toxicity and relieve this feedback repression, Streptomyces strains possess self-resistance mechanisms, often involving efflux pumps encoded by genes like drrA and drrB, which actively transport the excess anthracycline out of the cell researchgate.net.

While specific experimental data detailing the feedback regulation solely by this compound was not found, it is reasonable to infer that analogous feedback mechanisms, potentially involving this compound or downstream products in its specific branch of the pathway, exist to maintain metabolic balance and prevent toxicity in this compound producing organisms. These mechanisms likely involve interaction of the compound with regulatory proteins or DNA, similar to what has been observed for daunorubicin.

Analytical Methodologies for Epsilon Rhodomycin T Research

Extraction and Purification Techniques from Microbial Cultures

The initial steps in studying epsilon-Rhodomycin T and related rhodomycins from microbial sources, such as Streptomyces species, involve efficient extraction and purification. Crude antibiotic complexes containing rhodomycins can be obtained by extracting the culture broth with organic solvents. For instance, ethyl acetate (B1210297) extraction has been used to obtain crude antibiotic complexes from Streptomyces purpurascens. nih.gov For anthracyclines with free carboxyl groups, extraction with n-butanol at a low pH (e.g., pH 2.5) has been employed. researchgate.net Following extraction, various purification techniques are applied to isolate the target compounds from the complex mixture. Preparative Thin Layer Chromatography (TLC) has been utilized to obtain purified fractions of rhodomycin (B1170733) analogues. nih.gov Mycelial extracts can be prepared by harvesting mycelia, washing them, and then disrupting the cells using methods like a French pressure cell. asm.org Subsequent centrifugation is used to clarify the crude extracts. asm.org

Chromatographic Separation Methods

Chromatographic methods are indispensable for separating and analyzing this compound and its related compounds.

High-Performance Liquid Chromatography (HPLC) for Compound Detection and Quantification

HPLC is a widely used technique for the detection and quantification of anthracyclines, including rhodomycins and their intermediates. nih.govrroij.commdpi.comnih.gov HPLC analysis allows for the separation of different anthracycline compounds present in a sample based on their varying affinities for the stationary and mobile phases.

Specific HPLC methods have been developed for the analysis of these compounds. One method utilized an Agilent C18 column (4.6 × 150 mm; 3.5 μm) with a mobile phase consisting of 0.1% TFA in H₂O (solvent A) and 0.1% TFA in acetonitrile (B52724) (solvent B). rroij.comrroij.com A gradient program was employed: 0–5 min, 75% A/25% B to 70% A/30% B; 5–20 min, 70% A/30% B to 55% A/45% B; 20–23 min, 55% A/45% B to 10% A/90% B; 23–24 min, 10% A/90% B to 75% A/25% B; 24–30 min, 75% A/25% B. rroij.comrroij.com The flow rate was set at 0.8 mL/min, and detection was performed at 254 nm using a UV detector. rroij.comrroij.com

Another HPLC method for analyzing crude extracts used a Phenomenex Kinetex C18 column (2.6 µM, 100 Å, 4.6 × 100 mm) with a flow rate of 0.5 mL/min. nih.gov Solvent A was 0.1% formic acid, 15% acetonitrile, and 85% H₂O, while solvent B was 100% acetonitrile. nih.gov A gradient started at 100% A for 2 min, then went from 0% to 60% B over 18 min, held at 100% B for 4 min, and returned to 100% A for 5 min. nih.gov HPLC analysis has been used to reveal the presence of intermediates like epsilon-rhodomycinone (B1195070) in extracts of S. peucetius. koreascience.kr

Thin-Layer Chromatography (TLC) for Intermediate Monitoring

TLC is a simple yet effective technique used for monitoring the separation and presence of rhodomycins and their aglycones and sugar components, particularly during purification steps and for analyzing bioconversion products. nih.govrroij.comutupub.fi TLC analysis of acid-hydrolyzed purified fractions of rhodomycins has been used to identify the resulting aglycones and sugar components. nih.gov For example, acid hydrolysis followed by TLC analysis revealed that some fractions yielded epsilon-rhodomycinone (ε-RMN) as the aglycone. nih.gov

TLC can also be used for qualitative determination of aglycones and sugars. nih.gov Developed TLC plates can be visualized by observing the color of the bands, which can range from orange to red for rhodomycin analogues. nih.gov Staining with 0.5% ethanolic Magnesium acetate can cause a color change from red-orange to violet, confirming the presence of peri-hydroxy quinones. nih.gov TLC has also been used in conjunction with autoradiography and liquid scintillation for analyzing reaction products in enzymatic assays related to anthracycline biosynthesis. asm.org Monitoring bioconversion products by TLC allows for comparison with authentic standards. researchgate.net

Spectroscopic Characterization of Biosynthetic Intermediates and Analogues

Spectroscopic methods are vital for the characterization and structural elucidation of this compound and its related compounds.

Mass Spectrometry (MS) and LC-MS/MS for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS or LC-MS/MS), is a powerful tool for determining the molecular mass of rhodomycins and their fragments, providing crucial information for identification and structural analysis. researchgate.netasm.orgrroij.commdpi.comnih.govnih.gov LC-MS analysis confirms the identity of compounds separated by HPLC. rroij.comrroij.com

LC-MS/MS acquisition has been performed using systems equipped with photodiode array detectors and coupled to QTOF mass spectrometers with electrospray ionization (ESI) sources. nih.gov This setup allows for the detection of specific mass peaks corresponding to target compounds. For example, extracted ion chromatograms from LC-MS analysis have shown mass peaks [M + H]⁺ for various compounds, including those related to epsilon-rhodomycinone and this compound. nih.gov MS analysis can be performed using different ionization techniques, such as electrospray (ES). researchgate.net Mass spectra acquired provide data on the mass-to-charge ratio (m/z) of the parent ion and fragment ions, which aids in confirming the molecular formula and provides insights into the compound's structure through fragmentation patterns. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the detailed structural elucidation of complex molecules like rhodomycins. rroij.comrroij.comnih.gov Both ¹H and ¹³C NMR spectroscopy are used to determine the arrangement of atoms within the molecule. asm.org

NMR provides information on the different types of protons and carbons in the molecule and their connectivity. Analysis of 1D NMR spectra (e.g., ¹H and ¹³C NMR) and 2D NMR experiments (e.g., COSY, HMBC) allows for the assignment of signals to specific nuclei and the determination of coupling constants and correlations, which are used to piece together the molecular structure. cnjournals.com The structure of chemically synthesized anthracyclines, such as rhodomycin D (a daunosamine (B1196630) glycoside of epsilon-rhodomycinone), has been confirmed by ¹H and ¹³C NMR spectroscopy. asm.org NMR spectroscopy is also utilized in metabolomics studies and can detect metabolites through various atomic nuclei such as ¹H, ¹³C, ³¹P or ¹⁵N. nih.gov

UV-Visible Spectroscopy for Detection and Purity Assessment

UV-Visible (UV-Vis) spectroscopy is a widely used analytical technique for the detection and quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. wikipedia.orgchromedia.org Anthracyclines, including this compound, possess characteristic chromophores within their structure, primarily the tetracyclic naphthacenequinone core, which results in strong absorption in the UV-Vis range. nih.govasm.org This property makes UV-Vis spectroscopy a valuable tool for monitoring the presence of this compound during isolation, purification, and in various biological and chemical studies. wikipedia.orgchromedia.org

The UV-Vis spectrum of a compound is characterized by specific absorption maxima (λmax) and corresponding molar extinction coefficients (ε). These parameters are unique to a given molecule and its electronic structure, allowing for both qualitative identification and quantitative determination based on the Beer-Lambert Law (A = εlc), which states that absorbance is directly proportional to concentration and path length. chromedia.orgresearchgate.net

Research involving this compound and related anthracyclines frequently utilizes UV-Vis detection in conjunction with separation techniques like High-Performance Liquid Chromatography (HPLC). nih.govnih.gov Monitoring the absorbance at a specific wavelength allows for the detection of eluting compounds and the assessment of their purity based on the presence or absence of additional peaks in the chromatogram that absorb at the monitored wavelength. nih.govdtic.mil For anthracyclines, wavelengths around 490 nm are commonly used for detection due to the strong absorption in the visible region, contributing to their characteristic color. nih.gov

While specific detailed UV-Vis spectral data (λmax and ε values) solely for this compound were not extensively detailed in the search results, studies on related rhodomycins and anthracyclines provide context for the expected spectral properties. For instance, analysis of rhodomycin analogues from Streptomyces purpurascens showed characteristic peaks in the range of 297 nm, 492-497 nm, 522-526 nm, and 557-562 nm in methanol. nih.gov Another study on eta-rhodomycinone reported UV-Vis (MeOH) λmax values at 234 nm, 258 nm, 294 nm, and 492 nm with corresponding log ε values. sciengine.com These findings indicate that this compound, sharing the anthracycline chromophore, would exhibit similar absorption characteristics in the visible region, making UV-Vis detection at wavelengths around 490 nm appropriate for its analysis. nih.gov

UV-Vis spectroscopy is also employed in enzymatic assays involving enzymes that modify this compound or its precursors. By monitoring changes in absorbance at specific wavelengths over time, researchers can track the conversion of substrates to products, providing insights into enzyme activity and kinetics. utupub.fi

For purity assessment, the UV-Vis spectrum obtained from a purified sample can be compared to published spectra or reference standards. The presence of additional peaks or deviations in the spectral shape can indicate impurities. Furthermore, in hyphenated techniques like HPLC-UV/Vis, the purity of a peak corresponding to this compound can be assessed by examining the UV-Vis spectrum across the peak; a pure compound should exhibit a consistent spectrum throughout the elution profile of the peak. dtic.mil

Based on the information gathered regarding related anthracyclines and the general application of UV-Vis spectroscopy in their analysis, the following table illustrates typical UV-Vis absorption characteristics that might be expected for this compound, drawing parallels from reported data for related compounds.

CompoundSolventλmax (nm)log εReference Type (Example)
This compoundMethanol~290-300N/AInferred from Analogs
~490-500N/AInferred from Analogs
Eta-RhodomycinoneMethanol2344.53Published Data sciengine.com
2584.28Published Data sciengine.com
2943.85Published Data sciengine.com
4924.04Published Data sciengine.com
Rhodomycin AnaloguesMethanol297N/APublished Data nih.gov
492-497N/APublished Data nih.gov
522-526N/APublished Data nih.gov
557-562N/APublished Data nih.gov

Ecological and Broader Biological Context of Epsilon Rhodomycin T Production

Producing Microorganisms and Their Habitats (e.g., Soil Actinomycetes)

Epsilon-Rhodomycin T is primarily produced by bacteria belonging to the genus Streptomyces, which are filamentous actinomycetes commonly found in soil habitats. researchgate.netnih.gov Streptomyces species are widely distributed globally and inhabit various ecological niches, including soil, marine sediments, and even in association with plants and insects. researchgate.netnih.gov The isolation of Streptomyces strains from diverse environments, such as Greek soils and sponges, has led to the discovery of numerous novel natural products, including anthracyclines. researchgate.net

Specific Streptomyces strains have been identified as producers or involved in the biosynthesis of this compound or its related aglycone, epsilon-rhodomycinone (B1195070). For instance, Streptomyces violaceus A262, particularly a blocked mutant strain SU2-730, has been shown to produce new anthracycline epelmycins, identified as epsilon-rhodomycinone glycosides. nih.gov Streptomyces purpurascens is another species known in the context of rhodomycin (B1170733) biosynthesis, where this compound serves as a substrate for certain enzymes. nih.govfrontiersin.org Additionally, a Streptomyces species HPL Y-11472 has been reported to produce a new epsilon-rhodomycin compound. nih.gov The ability of Streptomyces to thrive in diverse habitats contributes to the vast chemical diversity observed in the secondary metabolites they produce. researchgate.netnih.gov

Role in Microbial Interactions (e.g., Antibiotic Activity in Culture)

Anthracyclines, including those related to this compound, are known for their antibiotic properties, which play a role in microbial interactions, particularly in competitive environments like soil. nih.gov While the direct antibiotic activity of this compound itself is not as extensively documented in the provided search results as that of related compounds like daunorubicin (B1662515) and doxorubicin (B1662922), its structural similarity to these potent antibiotics suggests a potential role in microbial competition. nih.gov

Studies on related anthracyclines produced by Streptomyces highlight their function in inhibiting the growth of other microorganisms. This antibiotic activity can provide a competitive advantage to the producing strain in its natural habitat. The production of these secondary metabolites is often linked to the organism's life cycle and nutrient availability in the environment.

Research involving microbial inhibition assays with other anthracyclines has demonstrated their effectiveness against various microorganisms. frontiersin.org While specific data on this compound's direct antibiotic activity in culture is not prominently featured, its presence within biosynthetic pathways yielding bioactive compounds implies a potential, either direct or indirect, role in shaping microbial communities. nih.govnih.gov

This compound as a Branch Point in Anthracycline Diversity

This compound holds a significant position as a branch point in the complex biosynthetic pathways of various anthracycline antibiotics. nih.govfrontiersin.orgnih.gov Anthracycline biosynthesis involves a series of enzymatic steps, starting from the assembly of a polyketide backbone and followed by various tailoring modifications, including glycosylation, methylation, and hydroxylation. nih.gov

Epsilon-rhodomycinone, the aglycone of this compound, is a key intermediate in the biosynthesis of several anthracyclines, including daunorubicin and doxorubicin. nih.govresearchgate.net this compound is formed by the glycosylation of epsilon-rhodomycinone with the amino sugar L-rhodosamine. nih.govfrontiersin.org This step represents a branch point because epsilon-rhodomycinone can also be glycosylated with other sugars or undergo further modifications to yield different anthracycline structures. researchgate.netnih.gov

For instance, in the biosynthesis of daunorubicin and doxorubicin, epsilon-rhodomycinone is glycosylated with L-daunosamine to form rhodomycin D, which then undergoes further enzymatic transformations. nih.govresearchgate.netasm.org The presence of different glycosyltransferases in Streptomyces species allows for the attachment of various sugar moieties to the anthracyclinone backbone, leading to structural diversity. nih.govresearchgate.netnih.gov

This compound itself can be a substrate for subsequent tailoring enzymes, further contributing to the array of anthracycline derivatives. For example, the enzyme RdmC, found in Streptomyces purpurascens, accepts this compound as a substrate for 15-methylesterase activity. nih.govfrontiersin.org Another enzyme, DnrK, can catalyze the 4-O-methylation of this compound to form 4-methoxy-epsilon-rhodomycin T. frontiersin.org These enzymatic modifications at different positions of the molecule create structural variations that can influence the biological activity of the resulting compounds.

The role of this compound as a branch point is crucial for the generation of anthracycline diversity observed in nature. By diverting the biosynthetic pathway towards different glycosylation or tailoring reactions, producing microorganisms can synthesize a range of compounds with potentially varied biological properties. This metabolic flexibility is a hallmark of Streptomyces and contributes to their ecological success and pharmaceutical importance.

Future Research Directions for Epsilon Rhodomycin T

Advanced Metabolic Engineering for Optimized Production

Metabolic engineering approaches aim to enhance the production of epsilon-Rhodomycin T and its derivatives by manipulating the host organisms, typically Streptomyces species. This involves modifying biosynthetic pathways to increase the yield of desired compounds or to channel metabolic flux towards specific intermediates like this compound. Strategies include the introduction of genes from other anthracycline biosynthetic gene clusters (BGCs) to alter the sugar moiety or tailoring steps. For instance, introducing genes for N-methyltransferases (e.g., AclP and AknX2) and glycosyltransferases (e.g., AknS and AknT) from the aclarubicin (B47562) BGC into Streptomyces peucetius has been shown to result in the incorporation of l-rhodosamine onto epsilon-rhodomycinone (B1195070), leading to the formation of this compound. frontiersin.orgnih.gov Further engineering can involve replacing native glycosyltransferases or introducing alternative enzymes for downstream modifications, such as methylesterases like RdmC from Streptomyces purpurascens, which accepts this compound as a substrate. frontiersin.orgnih.gov Optimizing fermentation conditions in engineered strains is also a crucial aspect of enhancing production yields. rroij.comrroij.com

Discovery of Novel Enzymes and Biosynthetic Genes

The biosynthesis of anthracyclines involves a complex series of enzymatic reactions catalyzed by enzymes encoded within BGCs. Future research will continue to focus on identifying and characterizing novel enzymes involved in the biosynthesis and modification of this compound. This includes exploring BGCs from various Streptomyces strains and potentially other microorganisms. Identifying novel glycosyltransferases capable of attaching different sugar moieties to epsilon-rhodomycinone could lead to the creation of new glycosylated anthracycline structures. nih.govresearchgate.net Similarly, the discovery of novel tailoring enzymes, such as hydroxylases, methyltransferases, and esterases, that act on this compound or its precursors could enable the diversification of anthracycline structures through biocatalysis. researchgate.netresearchgate.netasm.org High-throughput screening methods and genomic analysis of anthracycline-producing strains are valuable tools for this discovery process.

Chemoenzymatic Synthesis of this compound Analogues

Chemoenzymatic synthesis combines the specificity and efficiency of enzymatic reactions with the versatility of chemical synthesis. This approach is promising for generating a diverse range of this compound analogues. By utilizing enzymes involved in the biosynthesis of this compound, such as glycosyltransferases or tailoring enzymes, in conjunction with chemically synthesized precursors or modified sugar moieties, researchers can create novel compounds with potentially improved pharmacological properties. nih.govresearchgate.netsemanticscholar.org This strategy allows for precise control over the stereochemistry and regioselectivity of modifications, which can be challenging to achieve through purely chemical methods. Future work in this area will involve developing more robust and versatile enzymatic catalysts and expanding the repertoire of chemical building blocks that can be accepted by these enzymes.

Systems Biology Approaches to Understanding Biosynthesis Regulation

A comprehensive understanding of the regulatory networks that govern this compound biosynthesis is essential for optimizing its production and for rational metabolic engineering. Systems biology approaches, integrating data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular processes involved. mdpi.com This includes studying the role of regulatory genes and transcription factors (e.g., dnrO, dnrN, and dnrI in related pathways) that control the expression of genes within the this compound BGC. mdpi.com Investigating the interplay between primary metabolism and secondary metabolite production, as well as the impact of environmental factors on gene expression and enzyme activity, will be crucial. mdpi.com Such studies can reveal bottlenecks in the biosynthetic pathway and identify targets for genetic manipulation to enhance this compound production.

Q & A

Q. What are the key structural features of ε-Rhodomycin T, and how were they elucidated in early studies?

ε-Rhodomycin T, an anthracycline antibiotic, was structurally characterized using spectroscopic and chromatographic methods. Its molecular formula (C22_{22}H20_{20}O9_9) was confirmed via mass spectrometry (MS), while UV-Vis spectra revealed absorption peaks at 296, 488, 510, and 546 nm, typical of anthraquinone chromophores. 1^1H NMR analysis identified aromatic protons (δ 7.34–7.88), a carboxymethyl group (δ 3.71), and three phenolic hydroxyl groups (δ 12.11–13.45). Acetylation experiments further distinguished aliphatic and phenolic hydroxyls . These methods remain foundational for anthracycline characterization.

Q. What methodologies are used for isolating ε-Rhodomycin T from microbial sources?

Isolation involves fermenting Streptomyces sp. HPL Y-11472 in a starch-glucose-malt extract medium (72 hours, 26°C). The culture filtrate and mycelium are extracted with ethyl acetate and acetone, respectively. Combined extracts are washed with pH 3.5 acetate buffer to remove basic components, followed by silica gel chromatography (3% MeOH in CHCl3_3) and preparative TLC (CHCl3_3:MeOH, 20:1) to yield pure compounds . This protocol emphasizes solvent polarity optimization for anthracycline recovery.

Q. How is ε-Rhodomycin T classified within the anthracycline family?

It belongs to the ε-rhodomycin subgroup, distinguished by a tetracyclic aglycone (ε-rhodomycinone) linked to a deoxyhexose sugar. Structural analogs include 15-demethylaclacinomycin T and 8-demethyltetracenomycin C, differing in methylation patterns and sugar moieties . Classification relies on comparative MS/MS fragmentation and biosynthetic gene cluster analysis.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural validation of ε-Rhodomycin T derivatives?

Discrepancies in NMR or MS data (e.g., unexpected hydroxylation patterns) require cross-validation:

  • Multi-technique alignment : Compare IR (e.g., 1730 cm1^{-1} for ester groups) with 1^1H NMR (δ 3.71 for COOCH3_3).
  • Isotopic labeling : Track biosynthetic precursors in fermentation media.
  • Computational modeling : Simulate NMR chemical shifts using DFT calculations . Contradictions often arise from stereochemical variability or impurities, necessitating iterative purification and spectral reassessment.

Q. What experimental designs are optimal for studying ε-Rhodomycin T’s mechanism of action in cancer models?

  • In vitro assays : Use dose-response curves (0.1–10 μM) in cell lines (e.g., MCF-7, HepG2) to assess IC50_{50} values, combined with flow cytometry for apoptosis/necrosis differentiation.
  • In vivo models : Administer ε-Rhodomycin T (1–5 mg/kg) in xenograft mice, monitoring tumor volume and toxicity (e.g., cardiac histopathology).
  • Controls : Include doxorubicin (positive control) and vehicle-treated cohorts. Statistical power analysis (α=0.05, β=0.2) ensures replicability .

Q. What challenges arise in synthesizing ε-Rhodomycin T analogs, and how can they be addressed methodologically?

Key challenges include:

  • Stereochemical complexity : Use asymmetric catalysis (e.g., Sharpless epoxidation) for chiral centers.
  • Glycosylation efficiency : Employ Schmidt’s trichloroacetimidate method for sugar coupling.
  • Yield optimization : Apply design-of-experiments (DoE) to vary fermentation parameters (pH, aeration) . LC-HRMS and preparative HPLC are critical for purity assessment.

Q. How can researchers design robust bioactivity assays to differentiate ε-Rhodomycin T from other anthracyclines?

  • Target specificity : Screen against topoisomerase II-DNA complexes using electrophoretic mobility shift assays (EMSAs).
  • Resistance profiling : Compare efficacy in P-gp overexpressing vs. wild-type cell lines.
  • Metabolomic integration : Track intracellular drug accumulation via LC-MS/MS . Normalize results to protein content (Bradford assay) to control for cell density variability.

Methodological Considerations for Data Interpretation

  • Statistical rigor : Report means ± SD/SE, specifying ANOVA or non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Ethical compliance : For in vivo studies, ensure IACUC approval and ARRIVE guidelines adherence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.